molecular formula C9H16N6O4 B13776192 (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Cat. No.: B13776192
M. Wt: 272.26 g/mol
InChI Key: UDKRHLHIUODMBN-PJPYAQQDSA-N
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Description

The compound (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo[1,2-c]purine structure, followed by the introduction of amino, hydroxy, and hydroxymethyl groups through various chemical reactions. Common reagents used in these steps include amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the imino group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism by which (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol: shares similarities with other purine derivatives, such as adenine and guanine.

    Adenine: A fundamental component of nucleic acids, adenine plays a crucial role in cellular processes.

    Guanine: Another nucleic acid component, guanine is essential for DNA and RNA structure and function.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C9H16N6O4

Molecular Weight

272.26 g/mol

IUPAC Name

(3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol

InChI

InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,16-18H,1-3,11H2,(H3,10,12,13)/t4-,5-,9-/m0/s1

InChI Key

UDKRHLHIUODMBN-PJPYAQQDSA-N

Isomeric SMILES

C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)[O-])N

Canonical SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)CO)[O-])N

Origin of Product

United States

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